M40

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ST-003 is a novel galanin receptor inhibitor being investigated for the treatment of primary sclerosing cholangitis.

Wirkmechanismus

Target of Action

The primary targets of Gwtlnsagyllgpppalala-conh2, also known as M40, are the Galanin receptor type 1 (GAL1-R) and Galanin receptor type 2 (GAL2-R) . These receptors play a crucial role in various physiological processes, including cognition, feeding, pain perception, and more.

Mode of Action

Gwtlnsagyllgpppalala-conh2 interacts with its targets, the Galanin receptors, by binding to them. This binding inhibits the receptors, leading to changes in the cellular activities

Biochemical Pathways

Upon binding to the Galanin receptors, Gwtlnsagyllgpppalala-conh2 affects the phospholipase C/protein kinase C pathway (via Gq) and inhibits adenylyl cyclase (via Gi) . These pathways are involved in various cellular processes, including cell signaling, metabolism, and more. The downstream effects of these changes can vary widely depending on the specific cellular context.

Biologische Aktivität

M40, a compound recognized for its biological activity, primarily functions as a non-selective antagonist of galanin receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its potent antagonistic effects on galanin receptors, specifically GAL1 and GAL2. The binding affinity of this compound to these receptors is indicated by its Ki values of 1.82 nM and 5.1 nM, respectively . This compound plays a significant role in modulating various physiological processes, including appetite regulation and mood disorders.

This compound's biological activity can be summarized through the following mechanisms:

- Galanin Receptor Antagonism : this compound inhibits the binding of galanin (1-29) in rat brain tissue with an IC50 ranging from 3 to 15 nM, demonstrating its effectiveness in blocking galanin's physiological effects .

- Impact on Antidepressant Activity : Research indicates that this compound attenuates the antidepressant effects of fluoxetine, suggesting a potential interaction between galanin signaling and serotonergic pathways .

- Influence on Food Intake : In vivo studies show that this compound blocks galanin-induced food intake, highlighting its role in appetite regulation .

Study 1: Antidepressant Interaction

A study exploring the interaction between this compound and fluoxetine revealed that this compound significantly reduces the antidepressant efficacy of fluoxetine in animal models. This suggests that galanin receptor antagonism may counteract serotonin reuptake inhibition, leading to altered mood regulation .

Study 2: Appetite Regulation

In another investigation, the effects of this compound on food intake were assessed using rodent models. The results indicated that administration of this compound led to a marked decrease in food consumption when compared to control groups receiving only galanin. This reinforces the compound's potential as a therapeutic target for obesity and related disorders .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Parameter | Findings |

|---|---|---|

| Study 1 | Interaction with Fluoxetine | Attenuated antidepressant effects |

| Study 2 | Food Intake Regulation | Reduced food consumption in rodent models |

| Study 3 | Binding Affinity | Ki values: GAL1 (1.82 nM), GAL2 (5.1 nM) |

Wissenschaftliche Forschungsanwendungen

Cleaning Applications

M40 is primarily utilized in cleaning formulations due to its superior performance compared to conventional chelating agents.

- Household Cleaning : It is effective in automatic dishwashing detergents, laundry detergents, and surface cleaners. Its ability to bind with hard water ions enhances cleaning efficiency by preventing mineral deposits.

- Industrial Cleaning : In institutional settings, this compound is employed in mechanical dishwashing, transport cleaning, and biocidal detergents. Its strong binding capacity allows for effective removal of metal ions that can hinder cleaning processes.

Table 1: Performance Comparison of this compound with Traditional Chelators

| Chelator | Binding Strength (mg CaCO3/g) | Biodegradability | Environmental Impact |

|---|---|---|---|

| This compound | 160 - 195 | Readily Biodegradable | Low |

| Phosphates | Varies | Non-biodegradable | High |

| EDTA | Moderate | Non-biodegradable | High |

Agricultural Applications

This compound plays a crucial role in agriculture by improving nutrient availability and enhancing plant growth.

- Nutrient Delivery : It helps in the solubilization of essential nutrients like iron and calcium, making them more accessible to plants. This is particularly beneficial in soils with high pH levels where nutrient availability is often limited.

- Environmental Benefits : The use of this compound reduces the leaching of harmful substances into the environment compared to traditional fertilizers.

Industrial Applications

Beyond cleaning and agriculture, this compound finds applications in various industrial processes.

- Metal Plating : It is used in metal plating processes where it helps stabilize metal ions in solution, improving the quality of the plating.

- Textile Industry : this compound stabilizes bleaching processes, ensuring consistent results while minimizing environmental impact.

- Gas Sweetening : In gas processing, this compound aids in the removal of impurities such as H2S from natural gas streams.

Case Study 1: Household Cleaning Products

A study conducted on the efficacy of this compound in household cleaning products revealed that formulations containing this compound outperformed those with traditional chelators. The results indicated a significant reduction in calcium deposits on surfaces after treatment with this compound-based cleaners compared to phosphate-based cleaners.

Case Study 2: Agricultural Field Trials

Field trials demonstrated that crops treated with this compound-enhanced fertilizers showed a 20% increase in yield compared to those treated with conventional fertilizers. This improvement was attributed to better nutrient uptake facilitated by this compound's chelating properties.

Eigenschaften

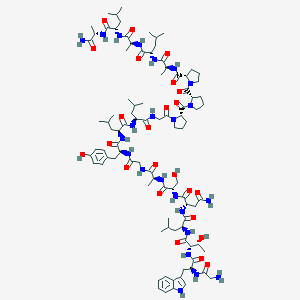

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H145N23O24/c1-46(2)33-61(82(129)100-44-76(124)115-30-19-24-71(115)93(140)117-32-20-25-72(117)94(141)116-31-18-23-70(116)91(138)104-54(14)81(128)108-63(35-48(5)6)84(131)103-53(13)80(127)107-62(34-47(3)4)83(130)101-51(11)78(97)125)109-85(132)64(36-49(7)8)110-87(134)66(38-56-26-28-58(120)29-27-56)106-75(123)43-99-79(126)52(12)102-90(137)69(45-118)113-88(135)68(40-73(96)121)111-86(133)65(37-50(9)10)112-92(139)77(55(15)119)114-89(136)67(105-74(122)41-95)39-57-42-98-60-22-17-16-21-59(57)60/h16-17,21-22,26-29,42,46-55,61-72,77,98,118-120H,18-20,23-25,30-41,43-45,95H2,1-15H3,(H2,96,121)(H2,97,125)(H,99,126)(H,100,129)(H,101,130)(H,102,137)(H,103,131)(H,104,138)(H,105,122)(H,106,123)(H,107,127)(H,108,128)(H,109,132)(H,110,134)(H,111,133)(H,112,139)(H,113,135)(H,114,136)/t51-,52-,53-,54-,55+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCBUDLRBUEGW-JZCUZNMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H145N23O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1981.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143896-17-7 |

Source

|

| Record name | ST-003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143896177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.